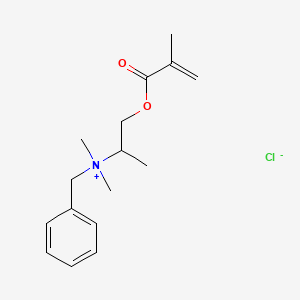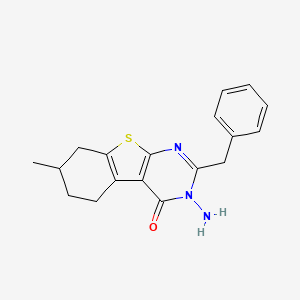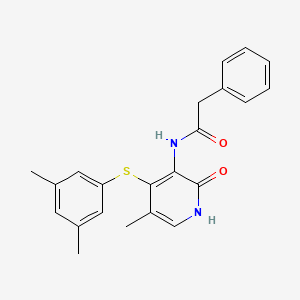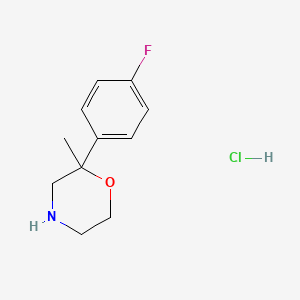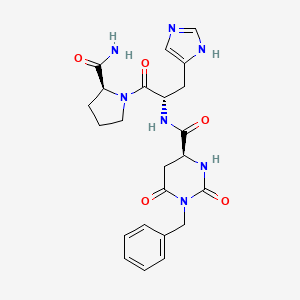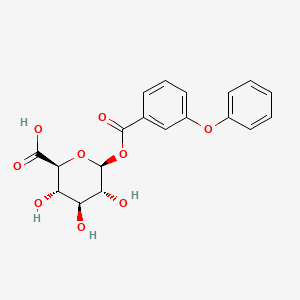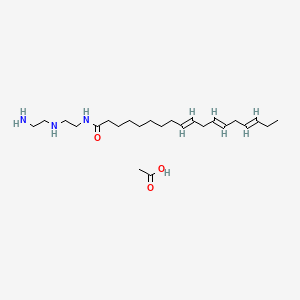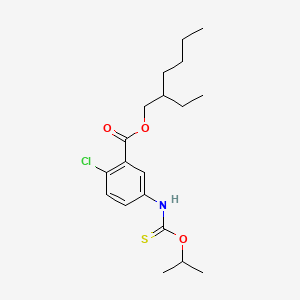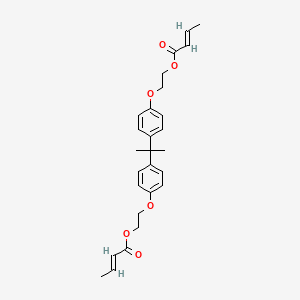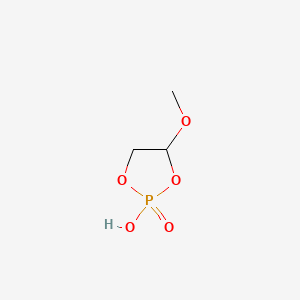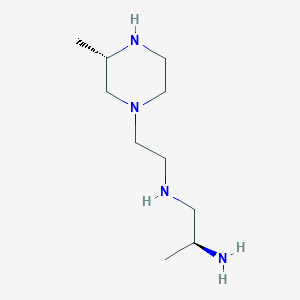
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an amino group and a methyl group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-3-methylpiperazine with 2-amino-1-propanol under basic conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial production, a more efficient and scalable method is often employed. One such method involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is not well understood, but it is believed to involve interactions with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, such as proteins and nucleic acids, which can influence their activity and function. Additionally, the compound may interact with cell membranes and other cellular structures, leading to changes in cell signaling and metabolism.
Comparison with Similar Compounds
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Aminoethyl)aminoethyl)-3-methylpiperazine: This compound has a similar structure but lacks the propyl group, which can influence its chemical reactivity and biological activity.
1-(2-(2-Amino-1-propyl)aminoethyl)-4-methylpiperazine: This compound has a methyl group attached to a different position on the piperazine ring, which can affect its properties and applications.
The unique structure of this compound, with its specific arrangement of amino and methyl groups, gives it distinct chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
75962-54-8 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(2S)-1-N-[2-[(3S)-3-methylpiperazin-1-yl]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C10H24N4/c1-9(11)7-12-3-5-14-6-4-13-10(2)8-14/h9-10,12-13H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
IVNJEQYDZAFUEG-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CCNC[C@H](C)N |
Canonical SMILES |
CC1CN(CCN1)CCNCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


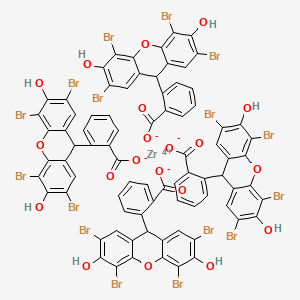
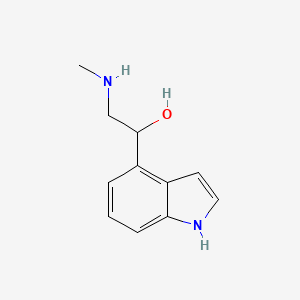
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
